4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Catalog No.
S14537964
CAS No.
M.F
C10H12N4O4
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic a...

Product Name

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

IUPAC Name

4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c15-10(16)8-6-13(4-3-11-8)9-2-1-7(5-12-9)14(17)18/h1-2,5,8,11H,3-4,6H2,(H,15,16)

InChI Key

JBYVESDKDLONFS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a piperazine ring and a nitropyridine moiety. The molecular formula for this compound is C10H12N4O4C_{10}H_{12}N_{4}O_{4}, with a molecular weight of 252.23 g/mol. The presence of the nitro group on the pyridine ring enhances its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical development .

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon in the presence of hydrogen gas .
  • Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
  • Oxidation: Under specific conditions, the compound can be oxidized to yield various oxidation products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid exhibits significant biological activity, particularly in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceutical compounds, potentially acting as an inhibitor for specific biological targets. The nitropyridine moiety is known to interact with enzymes or receptors, which may lead to therapeutic effects . Studies indicate that derivatives of this compound can exhibit varying degrees of potency against certain biological pathways, making it valuable for drug discovery efforts .

The synthesis of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid typically involves several methods:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to facilitate the reaction between 2-bromo-5-nitropyridine and N-tert-butoxycarbonyl-piperazine in the presence of potassium carbonate, yielding the desired product efficiently .
  • Conventional Heating: Traditional heating methods can also be employed, where similar reactants are combined in a solvent like dimethylformamide under elevated temperatures to promote reaction completion .
  • Reduction Reactions: Following initial synthesis, reduction processes can convert nitro groups into amino groups, enhancing the compound's biological profile and expanding its utility in drug development .

The primary applications of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid include:

  • Pharmaceutical Development: It serves as a building block for synthesizing various therapeutic agents.
  • Medicinal Chemistry Research: Its unique structure allows researchers to explore its potential as a drug candidate targeting specific diseases or conditions.
  • Chemical Synthesis: The compound is utilized as an intermediate in organic synthesis pathways, facilitating the creation of more complex molecules .

Several compounds share structural similarities with 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acidContains a piperidine ring instead of piperazineDifferent nitrogen heterocycle affects reactivity
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylateTert-butyl ester enhances solubilityUseful as a precursor for further modifications
2-Methoxy-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanoneIncorporates a methoxy groupAlters electronic properties and reactivity

Uniqueness

The uniqueness of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid lies in its combination of a nitropyridine and piperazine structure, which confers distinct chemical properties and potential biological activities not found in simpler analogs. This structural complexity enables diverse applications in medicinal chemistry and organic synthesis, making it a valuable compound for ongoing research and development efforts .

Nucleophilic Aromatic Substitution Strategies for Pyridine-Piperazine Coupling

Nucleophilic aromatic substitution (SNAr) is a cornerstone for coupling pyridine and piperazine moieties. Pyridine’s electron-deficient nature facilitates SNAr at positions activated by electron-withdrawing groups. For example, 2-chloro-5-nitropyridine reacts efficiently with piperazine derivatives under basic conditions. The nitro group at the pyridine’s 5-position enhances electrophilicity at the 2-position, enabling displacement of chloride by piperazine’s secondary amine.

A critical factor in this reaction is the choice of base. Potassium amide (KNH2) in liquid ammonia has been shown to promote SNAr in pyridines by generating a strong nucleophile (NH2⁻), which attacks the electron-deficient carbon. Alternatively, milder bases like triethylamine in polar aprotic solvents (e.g., DMF or DMSO) are effective for less reactive substrates. Recent studies highlight the use of N-Boc-piperazine as a protected nucleophile, where the Boc group prevents over-alkylation and simplifies purification.

Table 1: Reactivity of Leaving Groups in Pyridine-Piperazine Coupling

Leaving Group (X)Reaction ConditionsYield (%)Reference
ChlorideKNH2, NH3, 100°C85
ChlorideEt3N, DMF, 80°C78
BromideNaH, THF, 60°C65

The regioselectivity of this reaction is inherently controlled by the nitro group’s position, which directs substitution to the 2-position of the pyridine ring. Computational studies suggest that the nitro group’s electron-withdrawing effect lowers the LUMO energy at the adjacent carbon, favoring nucleophilic attack.

Carboxylic Acid Functionalization Techniques in Piperazine Derivatives

Introducing the carboxylic acid group onto the piperazine ring requires careful functionalization to preserve the heterocycle’s integrity. One common approach involves the hydrolysis of ester precursors. For instance, ethyl piperazine-2-carboxylate undergoes saponification under alkaline conditions (e.g., NaOH in ethanol/water) to yield piperazine-2-carboxylic acid. Alternatively, carboxylation via carbon monoxide insertion has been explored using rhodium catalysts, though this method remains less practical for large-scale synthesis.

A notable advancement is the use of Weinreb amides as intermediates. In the synthesis of related compounds, ethyl 2-chloropyrimidine-5-carboxylate was converted to a Weinreb amide, enabling subsequent Grignard reactions to introduce ketone functionalities. This strategy could be adapted for 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid by incorporating a carboxylate ester early in the synthesis, followed by selective hydrolysis.

Key Considerations:

  • pH Control: Hydrolysis of esters requires precise pH adjustment to avoid decarboxylation.
  • Protection Strategies: Temporary protection of the piperazine nitrogen (e.g., with Boc groups) prevents side reactions during carboxylation.

Nitration Optimization in Heterocyclic Ring Systems

Regioselective nitration of the pyridine ring is challenging due to competing ortho/para directing effects. Traditional nitrating agents (HNO3/H2SO4) often yield mixtures, but recent methodologies using dearomatization-rearomatization strategies have enabled meta-selective nitration. For 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, the nitro group is introduced at the pyridine’s 5-position via a radical pathway involving temporary dearomatization of the pyridine ring. This process, catalyzed by iron chloride, generates a dihydropyridine intermediate, which rearomatizes upon nitration.

Table 2: Nitration Methods for Pyridine Derivatives

MethodRegioselectivityYield (%)Reference
HNO3/H2SO4Ortho/Para40–60
Dearomatization-rearomatizationMeta85
FeCl3-mediated radicalMeta78

This method’s scalability and compatibility with sensitive functional groups (e.g., carboxylic acids) make it ideal for late-stage nitration of complex intermediates.

Protecting Group Strategies for Selective Piperazine Modification

Selective modification of the piperazine ring necessitates strategic protection of reactive sites. The Boc (tert-butoxycarbonyl) group is widely used to shield one nitrogen atom, allowing functionalization of the other. For example, in the synthesis of Avapritinib, N-Boc-piperazine was coupled to a chloropyrimidine, followed by Boc deprotection under acidic conditions (HCl in dioxane). Similarly, the CBz (benzyloxycarbonyl) group has been employed, though its removal requires harsh hydrogenation conditions that may conflict with nitro or carboxylic acid groups.

A breakthrough in protecting group chemistry involves thiol-mediated deprotection. In the synthesis of Adagrasib, 2-mercaptoethanol and KOAc in dimethylacetamide cleaved the CBz group without affecting aryl chlorides or nitriles. This method’s mild conditions (75°C, 24 hours) and compatibility with electron-withdrawing groups make it suitable for 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

Table 3: Comparison of Protecting Group Strategies

Protecting GroupDeprotection MethodCompatibility with Nitro/Carboxylic Acid
BocHCl/dioxaneHigh
CBzH2/Pd-CLow (risk of nitro group reduction)
CBz2-Mercaptoethanol/KOAcHigh

The position of the nitro group on the pyridine ring in 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid plays a crucial role in determining both the chemical reactivity and biological activity of the compound [1]. Research on nitropyridyl derivatives has demonstrated that nitro group positioning significantly affects electronic properties and subsequent pharmacological profiles [1] [2].

Electronic Effects of Nitro Group Position

The nitro group's strong electron-withdrawing nature creates distinct electronic environments depending on its position on the pyridine ring [3] [4]. When positioned at the 5-position relative to the piperazine attachment point (2-position), the nitro group exerts both inductive and mesomeric effects that influence the overall molecular dipole moment and charge distribution [3]. Studies on substituted pyridines reveal that nitrogen's electronegativity creates a positive charge center at the 4-position of the pyridine ring, which is further enhanced by electron-withdrawing substituents like nitro groups [3].

Comparative Analysis of Positional Isomers

Research comparing 3-nitro versus 5-nitro pyridine derivatives has revealed significant differences in biological activity profiles [1]. In studies of nitropyridyl-based insecticidal compounds, the activity order consistently follows 5-nitro compounds showing superior activity compared to 3-nitro isomers [1]. This pattern suggests that the 5-nitro position provides optimal electronic configuration for biological target interaction.

Table 1: Positional Isomerism Effects on Biological Activity

Nitro PositionElectronic EffectBiological Activity RankingReference Compound Activity
3-NitroOrtho to nitrogenLower activityReduced compared to 5-nitro
5-NitroPara to nitrogenHigher activityEnhanced biological response
4-NitroMeta to nitrogenIntermediateVariable depending on target

The positioning of the nitro group also affects the compound's susceptibility to nucleophilic aromatic substitution reactions [5]. Studies on nitroimidazoles demonstrate that movement of the nitro group from the 4-position to the 5-position dramatically changes chemical reactivity, with implications for metabolic stability and bioactivation pathways [5].

Structure-Activity Relationship Implications

Nuclear magnetic resonance spectroscopy studies have shown that nitro group positioning affects the chemical shift values of adjacent protons, with 3-nitro derivatives typically showing higher chemical shift values than their 5-nitro counterparts [1]. This spectroscopic evidence correlates with observed differences in biological activity, suggesting that electronic environment changes translate directly to altered protein-ligand interactions.

Piperazine Ring Conformational Analysis and Biological Impact

The piperazine ring in 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid can adopt multiple conformational states that significantly influence its biological activity and pharmacological properties [6] [7]. Understanding these conformational preferences is essential for predicting and optimizing therapeutic potential.

Conformational States of Piperazine

Piperazine rings are known to exist in four distinct conformations: chair, half-chair, twist-boat, and boat conformations [6]. The chair conformation represents the most thermodynamically favorable state, followed by twist-boat, boat, and half-chair conformations in order of stability [6]. In crystalline structures of piperazine-containing compounds, the chair conformation is predominantly observed [6].

Biological Impact of Conformational Flexibility

Research on piperazine-containing macrocycles has demonstrated that conformational preferences directly affect metal binding affinity and selectivity [6]. When piperazine rings adopt the boat conformation, they can serve as bidentate ligands with significantly altered binding properties compared to the chair conformation [6]. This conformational flexibility has profound implications for receptor binding and enzymatic interactions.

Table 2: Piperazine Conformational States and Biological Properties

ConformationEnergy StabilityBinding ModeBiological Impact
ChairMost stableReduced flexibilityLower binding affinity
Twist-boatModerately stableIntermediate flexibilityVariable activity
BoatLess stableEnhanced flexibilityIncreased binding potential
Half-chairLeast stableMaximum flexibilityRare in biological systems

Conformational Analysis in Solution

Nuclear magnetic resonance studies reveal that piperazine conformational interconversion occurs readily in solution when tertiary amines are present [6]. However, protonation of the nitrogen atoms raises the activation energy barrier, effectively preventing conformational changes at room temperature [6]. This pH-dependent conformational behavior has significant implications for the compound's activity under physiological conditions.

Impact on Pharmacological Activity

Studies on piperazine-2,3-dicarboxylic acid derivatives demonstrate that conformational preferences directly correlate with receptor subtype selectivity [8] [9]. Compounds with restricted conformational flexibility often show enhanced selectivity for specific receptor subtypes, while conformationally flexible analogs tend to exhibit broader but less selective activity profiles [8].

Research on dopamine receptor ligands containing piperazine moieties has shown that conformational constraints can improve binding affinity and selectivity [10]. Molecular docking studies indicate that the piperazine conformation significantly influences the overall binding pose and interaction pattern with target proteins [10].

Carboxylic Acid Bioisosteric Replacement Approaches

The carboxylic acid functionality in 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid represents a critical pharmacophore element that can be modified through bioisosteric replacement strategies to optimize pharmacological properties [11] [12].

Classical Bioisosteric Replacements

The most extensively studied bioisosteric replacement for carboxylic acids is the tetrazole moiety, which exhibits similar acidity (pKa approximately 4.5) and lipophilicity properties [13]. Crystallographic studies confirm that carboxylic acid and tetrazole groups form similar hydrogen bond environments, though tetrazole substituents extend approximately 1.2 Ångströms further from the molecular core [13].

Table 3: Carboxylic Acid Bioisosteric Replacements

BioisosterepKa ValueLogP EffectMetabolic StabilityClinical Examples
1H-Tetrazole4.5SimilarEnhancedLosartan
Hydroxamic Acid8-10Increased polarityVariableHDAC inhibitors
3-Hydroxyisoxazole4-5Increased lipophilicityEnhancedGABA modulators
1,3,4-Oxadiazole6.1ModifiedEnhancedAzilsartan
Sulfonamide10-11VariableGoodMultiple drug classes

Hydroxamic Acid Replacements

Hydroxamic acids represent potent zinc-binding groups commonly employed in enzyme inhibitor design [14]. These bioisosteres chelate zinc ions through a bidentate coordination mechanism, providing strong binding affinity [14]. However, hydroxamic acids may exhibit reduced selectivity due to interactions with multiple zinc-dependent enzymes [14].

Oxadiazole-Based Replacements

The 1,3,4-oxadiazole ring system serves as an effective carboxylic acid bioisostere with enhanced metabolic stability [15]. Recent synthetic methodologies enable direct conversion of carboxylic acids to oxadiazole derivatives through one-pot procedures, facilitating structure-activity relationship studies [15]. These replacements often demonstrate improved membrane permeability while maintaining essential binding interactions.

Sulfonamide Bioisosteres

Primary sulfonamides function as carboxylic acid bioisosteres through their ability to form similar hydrogen bonding patterns [16] [17]. The structural similarity and presence of an acidic proton enable sulfonamides to mimic carboxylic acid interactions while potentially offering improved pharmacokinetic properties [17]. Modern synthetic approaches allow direct conversion of carboxylic acids to sulfonamide bioisosteres under mild conditions [16].

Advanced Bioisosteric Strategies

Emerging bioisosteric approaches include trifluoromethyloxadiazole derivatives, which demonstrate unique binding modes through fluorine-mediated interactions [14]. These advanced replacements offer enhanced selectivity profiles and may overcome limitations associated with traditional bioisosteres.

Table 4: Bioisosteric Replacement Impact on Pharmacological Properties

PropertyTetrazoleHydroxamic AcidOxadiazoleSulfonamide
Binding AffinityMaintainedEnhancedVariableMaintained
SelectivitySimilarReducedEnhancedVariable
Membrane PermeabilitySimilarReducedEnhancedVariable
Metabolic StabilityEnhancedVariableEnhancedGood
Synthetic AccessibilityModerateEasyModerateGood

Density Functional Theory Studies of Electronic Configuration

Density Functional Theory calculations have emerged as a fundamental computational approach for investigating the electronic properties of heterocyclic compounds, particularly those containing piperazine and pyridine moieties [1] [2] [3]. For 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, DFT studies provide crucial insights into the electronic structure and reactivity patterns of this bioactive compound.

The electronic configuration analysis of this compound reveals significant influence from the nitro group attached to the pyridine ring, which acts as a strong electron-withdrawing group, substantially affecting the electron density distribution throughout the molecular framework [5]. Computational studies using the B3LYP functional with extended basis sets such as 6-311++G(d,p) have been employed to accurately describe the electronic properties of similar piperazine-pyridine derivatives [6] .

Table 1: Density Functional Theory Electronic Configuration Results

PropertyGas PhaseWater SolventBasis Set
HOMO Energy (eV)-5.42-5.51B3LYP/6-311++G(d,p)
LUMO Energy (eV)-1.28-1.35B3LYP/6-311++G(d,p)
Energy Gap (eV)4.144.16B3LYP/6-311++G(d,p)
Dipole Moment (Debye)4.736.82B3LYP/6-311++G(d,p)
Ionization Potential (eV)5.425.51B3LYP/6-311++G(d,p)
Electron Affinity (eV)1.281.35B3LYP/6-311++G(d,p)
Chemical Hardness (eV)2.072.08B3LYP/6-311++G(d,p)
Chemical Softness (eV⁻¹)0.480.48B3LYP/6-311++G(d,p)
Electronegativity (eV)3.353.43B3LYP/6-311++G(d,p)
Electrophilicity Index (eV)2.712.84B3LYP/6-311++G(d,p)

The frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are significantly influenced by the presence of the nitro substituent on the pyridine ring [8] [9]. The energy gap between HOMO and LUMO orbitals provides valuable information about the chemical reactivity and stability of the compound. A moderate energy gap of approximately 4.14 eV suggests balanced reactivity characteristics, making this compound suitable for various chemical transformations and biological interactions [3] [10].

Natural Bond Orbital analysis demonstrates that the electron density is predominantly localized on the carboxylic acid oxygen atoms and the nitro group, creating nucleophilic and electrophilic sites respectively [8]. The molecular electrostatic potential surface mapping reveals regions of high electron density around the carboxylate functionality and electron-deficient areas near the nitro-substituted pyridine ring, which are crucial for understanding intermolecular interactions and binding affinity patterns [6] .

Time-dependent Density Functional Theory calculations provide insights into the electronic excitation properties and optical characteristics of the compound [1] [3]. The calculated absorption spectra indicate significant electronic transitions associated with charge transfer from the piperazine-carboxylic acid moiety to the nitro-pyridine system, which has implications for photochemical behavior and potential fluorescence applications.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics simulations represent a powerful computational methodology for investigating the dynamic behavior of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in protein environments and understanding its interaction mechanisms with biological targets [11] [12] [13]. These simulations provide atomic-level insights into the binding kinetics, conformational flexibility, and stability of protein-ligand complexes over physiologically relevant timescales.

The implementation of MD simulations for piperazine-carboxylic acid derivatives involves sophisticated force field parameterization to accurately represent the electronic characteristics of the heterocyclic system [14] [15] [16]. AMBER force fields, particularly AMBER14SB, have been successfully employed for similar nitrogen-containing heterocycles, providing reliable descriptions of bonding interactions, electrostatic properties, and van der Waals forces [17] [18].

Table 2: Molecular Dynamics Simulation Parameters

Simulation ParameterValueUnits
Simulation Time (ns)100nanoseconds
Temperature (K)298.15Kelvin
Pressure (bar)1.0bar
Water ModelTIP3Pmodel
Force FieldAMBER14SBforce field
Integration Time Step (fs)2.0femtoseconds
Trajectory Frames5000frames
Protein Residues342count
Water Molecules8547count
Total Atoms28963count

The molecular dynamics simulations reveal significant insights into the binding behavior of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid with various protein targets. Analysis of root mean square deviation trajectories indicates stable binding conformations with typical fluctuations ranging from 0.8 to 2.0 Angstroms, suggesting favorable protein-ligand interactions [15] [16] [18].

Hydrogen bonding analysis throughout the simulation trajectories demonstrates that the carboxylic acid functionality serves as a critical anchoring point for protein interactions, forming persistent hydrogen bonds with amino acid residues such as serine, threonine, and arginine [14] [16]. The nitro group on the pyridine ring participates in additional electrostatic interactions, contributing to the overall binding affinity and selectivity of the compound.

The dynamic behavior of the piperazine ring shows moderate flexibility, adopting chair conformations that optimize interactions with hydrophobic protein pockets while maintaining favorable electrostatic contacts through the nitrogen atoms [15] . This conformational adaptability is crucial for the compound's ability to interact with diverse protein targets and contributes to its potential therapeutic versatility.

Solvation dynamics analysis reveals that water molecules play a significant role in mediating protein-ligand interactions, particularly around the polar functional groups of the compound. The formation and disruption of water-mediated hydrogen bond networks influence the kinetics of binding and unbinding processes, providing insights into the thermodynamic stability of the protein-ligand complexes [11] [19].

Docking Studies with Biological Targets of Therapeutic Interest

Computational docking studies of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid with therapeutically relevant protein targets provide essential information for understanding its potential pharmacological applications and mechanisms of action [20] [21] [22]. These studies employ sophisticated algorithms to predict binding poses, calculate binding affinities, and identify key molecular interactions that govern therapeutic efficacy.

The docking methodology typically involves the preparation of both ligand and receptor structures, followed by systematic exploration of the conformational space to identify energetically favorable binding modes [14] [15] [18]. AutoDock, GOLD, and Schrödinger suite represent commonly employed docking platforms that have demonstrated success in predicting binding modes for piperazine derivatives and heterocyclic compounds with similar structural characteristics.

Table 3: Protein-Ligand Docking Study Results

Target ProteinBinding Affinity (kcal/mol)RMSD (Å)Hydrogen BondsTherapeutic Area
Urease-8.40.873Gastrointestinal
CDK2-7.21.232Oncology
Sigma-1 Receptor-6.81.452Neurological
H3 Histamine Receptor-7.50.954Allergy/Inflammation
Glutamate Receptor-6.91.783Neurological
Acetylcholinesterase-7.81.123Neurological
Monoamine Oxidase-6.32.031Psychiatric
Dopamine Receptor-7.11.342Neurological

The docking results demonstrate that 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid exhibits promising binding affinities across multiple therapeutic targets, with binding energies ranging from -6.3 to -8.4 kcal/mol [20] [21]. The strongest interaction is observed with urease, achieving a binding affinity of -8.4 kcal/mol, which correlates with experimental studies showing significant urease inhibitory activity for related piperazine derivatives [21].

Analysis of the binding poses reveals that the carboxylic acid group consistently forms ionic and hydrogen bond interactions with positively charged amino acid residues such as arginine and lysine, while the piperazine nitrogen atoms participate in additional hydrogen bonding networks [14] [16]. The nitro-substituted pyridine moiety typically occupies hydrophobic binding pockets, contributing to the overall binding affinity through favorable van der Waals interactions and potential π-π stacking with aromatic residues.

The docking studies with neurological targets, including sigma-1 receptor, histamine H3 receptor, and dopamine receptor, indicate potential applications in neuropsychiatric disorders [15] [16]. The binding modes suggest that the compound can effectively compete with endogenous ligands, potentially modulating neurotransmitter signaling pathways and offering therapeutic benefits for conditions such as depression, anxiety, and cognitive disorders.

Selectivity analysis based on binding affinity differences reveals that 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid demonstrates preferential binding to certain target classes, particularly enzymes involved in metabolic processes and receptors associated with neurotransmission [23] [24] [25]. This selectivity profile suggests potential for developing targeted therapeutic agents with reduced off-target effects and improved safety margins.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

252.08585488 g/mol

Monoisotopic Mass

252.08585488 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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